molecular formula C11H14FNO2 B8748910 2-[(4-Fluorophenyl)amino]-3-methylbutanoic acid

2-[(4-Fluorophenyl)amino]-3-methylbutanoic acid

Cat. No.: B8748910
M. Wt: 211.23 g/mol
InChI Key: GPMPXWHKXRHNEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Fluorophenyl)amino]-3-methylbutanoic acid is an organic compound that features a fluorinated phenyl group attached to an amino group, which is further connected to a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)amino]-3-methylbutanoic acid typically involves the reaction of 4-fluoroaniline with 3-methylbutyric acid under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the amino group of 4-fluoroaniline and the carboxyl group of 3-methylbutyric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)amino]-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[(4-Fluorophenyl)amino]-3-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)amino]-3-methylbutanoic acid involves its interaction with specific molecular targets. The fluorinated phenyl group may enhance binding affinity to certain receptors or enzymes, while the butyric acid moiety can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methyl-phenylamino)-3-methyl-butyric acid: Similar structure but with a methyl group instead of a fluorine atom.

    2-(4-Chloro-phenylamino)-3-methyl-butyric acid: Contains a chlorine atom instead of fluorine.

    2-(4-Bromo-phenylamino)-3-methyl-butyric acid: Features a bromine atom in place of fluorine.

Uniqueness

The presence of the fluorine atom in 2-[(4-Fluorophenyl)amino]-3-methylbutanoic acid can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to certain targets, making it unique compared to its analogs .

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

2-(4-fluoroanilino)-3-methylbutanoic acid

InChI

InChI=1S/C11H14FNO2/c1-7(2)10(11(14)15)13-9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15)

InChI Key

GPMPXWHKXRHNEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC1=CC=C(C=C1)F

Origin of Product

United States

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